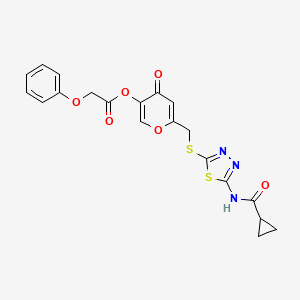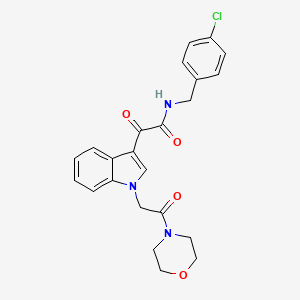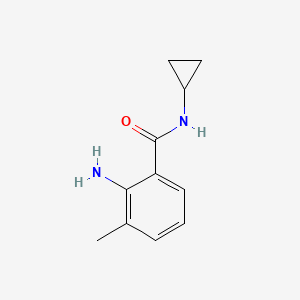![molecular formula C23H20ClN3OS B2706139 N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide CAS No. 923195-40-8](/img/structure/B2706139.png)
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide” belongs to the class of organic compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .
Synthesis Analysis
The synthesis of this compound involves several steps. The 1H-NMR and 13C-NMR data provide information about the structure of the compound . The IR data provide information about the functional groups present in the compound .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using various spectroscopic techniques. The 1H-NMR and 13C-NMR data provide information about the structure of the compound . The IR data provide information about the functional groups present in the compound .Chemical Reactions Analysis
The chemical reactions involving this compound can be analyzed using various spectroscopic techniques. The 1H-NMR and 13C-NMR data provide information about the structure of the compound . The IR data provide information about the functional groups present in the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various spectroscopic techniques. The 1H-NMR and 13C-NMR data provide information about the structure of the compound . The IR data provide information about the functional groups present in the compound .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
One study demonstrates the microwave-assisted synthesis of novel Pyrido[3,2-f][1,4]thiazepines, highlighting the efficiency of microwave irradiation in promoting chemical reactions involving thiazol derivatives. This method yielded better results in shorter times compared to traditional synthesis methods, underscoring the compound's relevance in facilitating the development of new chemical entities (R. Faty, M. Youssef, & Ayman M. S. Youssef, 2011).
Biological Activities
Research on derivatives incorporating a sulfonamide thiazole moiety as anticonvulsant agents has been conducted, demonstrating the potential of such compounds in medical applications. This study found that specific synthesized compounds showed protection against picrotoxin-induced convulsion, indicating their utility in treating neurological disorders (A. A. Farag et al., 2012).
Another investigation explored the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases as antihypertensive α-blocking agents. This research underscores the compound's significance in the development of medications for managing hypertension, showcasing its diverse therapeutic potential (B. F. Abdel-Wahab et al., 2008).
Herbicidal and Antimicrobial Activities
A study on the synthesis and herbicidal activity of 2-aroxy-propanamides containing pyrimidine and 1,3,4-thiadiazole rings highlights the compound's application in agriculture. This research demonstrated moderate to good selective herbicidal activity against certain plant species, offering insights into the development of new herbicides (Man‐Yun Liu & De-Qing Shi, 2014).
Mechanism of Action
Target of Action
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-4-yl)methyl]propanamide is a benzothiazole-based compound . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The primary target of these compounds is often the DprE1 enzyme, which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
The interaction of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-4-yl)methyl]propanamide with its target, the DprE1 enzyme, results in the inhibition of the enzyme’s function . This inhibition disrupts the cell wall biosynthesis of Mycobacterium tuberculosis, leading to the bacterium’s death .
Biochemical Pathways
The action of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-4-yl)methyl]propanamide affects the biochemical pathway responsible for the synthesis of the cell wall in Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, the compound disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption leads to a downstream effect of inhibiting the growth and proliferation of the bacteria .
Pharmacokinetics
Benzothiazole derivatives are generally known for their good bioavailability .
Result of Action
The molecular and cellular effects of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-4-yl)methyl]propanamide’s action result in the inhibition of Mycobacterium tuberculosis growth and proliferation . By disrupting the synthesis of the bacterial cell wall, the compound causes structural instability and eventual death of the bacteria .
properties
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3OS/c1-16-19(24)8-9-20-22(16)26-23(29-20)27(15-18-11-13-25-14-12-18)21(28)10-7-17-5-3-2-4-6-17/h2-6,8-9,11-14H,7,10,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COAMZCPQFAHNTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N(CC3=CC=NC=C3)C(=O)CCC4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-((7-(4-Methylpiperazin-1-yl)-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)propan-1-ol](/img/structure/B2706062.png)
![2-(6-Tert-butylpyridazin-3-yl)-N-prop-2-enyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2706063.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2706065.png)
![Methyl 1-azaspiro[4.4]nonane-3-carboxylate;hydrochloride](/img/structure/B2706067.png)
![N-(3,4-dimethylphenyl)-3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide](/img/structure/B2706068.png)
![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide](/img/structure/B2706069.png)
![Methyl 5-(hydroxymethyl)bicyclo[3.2.1]octane-1-carboxylate](/img/structure/B2706072.png)
![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-(tert-butyl)phenyl)acetamide](/img/structure/B2706074.png)

